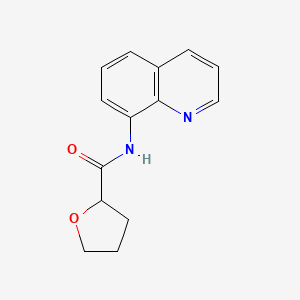![molecular formula C22H23NO4 B3916305 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B3916305.png)
8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one
説明
8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, commonly known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). This compound has been widely used in scientific research for its ability to block the PI3K signaling pathway, which is involved in many cellular processes such as cell growth, differentiation, and survival.
作用機序
LY294002 inhibits the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one signaling pathway by binding to the ATP-binding site of the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibits downstream signaling through the Akt/mTOR pathway, which is involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to have various biochemical and physiological effects. It inhibits cell growth and survival in cancer cells by inducing apoptosis and inhibiting cell cycle progression. It also inhibits the activation of the Akt/mTOR pathway, which is involved in protein synthesis and cell growth. LY294002 has also been shown to inhibit the production of inflammatory cytokines and chemokines in immune cells.
実験室実験の利点と制限
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, making it a useful tool for studying the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one signaling pathway. It is also cell-permeable, allowing it to easily enter cells and inhibit 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one activity. However, LY294002 has some limitations. It is not a specific inhibitor of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, as it can also inhibit other kinases such as DNA-PK and mTOR. It also has a short half-life in vivo, making it difficult to use in animal studies.
将来の方向性
There are several future directions for the use of LY294002 in scientific research. One direction is the development of more specific and potent inhibitors of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one that can be used in animal studies. Another direction is the investigation of the role of the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one signaling pathway in other diseases such as cardiovascular disease and metabolic disorders. LY294002 may also be used in combination with other drugs for cancer treatment to enhance the efficacy of chemotherapy. Additionally, the use of LY294002 in combination with other inhibitors of the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one pathway may provide a more comprehensive understanding of the role of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one in cellular processes.
科学的研究の応用
LY294002 has been widely used in scientific research to investigate the role of the 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one signaling pathway in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been used to study the role of 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one in insulin signaling, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-11-23(12-15(2)26-14)13-19-20(24)9-8-17-18(10-21(25)27-22(17)19)16-6-4-3-5-7-16/h3-10,14-15,24H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKUPXLIMZXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-iodo-2-[2-(3-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3916222.png)

![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3916232.png)
![8-{[1-(hydroxymethyl)propyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3916234.png)
![4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916237.png)
![(4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B3916244.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3916252.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B3916257.png)
![3,3'-({4-methoxy-3-[(2-pyridinyloxy)methyl]phenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B3916258.png)
![ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3916263.png)
![phenyl{[2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acryloyl]amino}acetic acid](/img/structure/B3916268.png)
![6,6-dimethyl-3-(4-methylphenyl)-2-[(2-phenylethyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3916279.png)
![N-{4-[({[(4-tert-butylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3916285.png)
![2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916314.png)